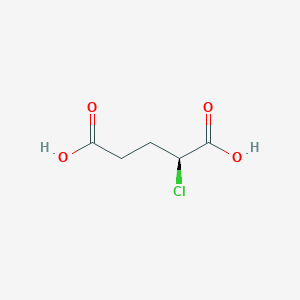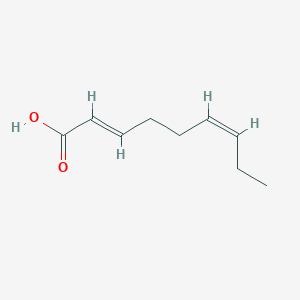
(E)-3-(9H-Carbazol-3-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(9H-carbazol-3-yl)prop-2-enenitrile is an organic compound that features a carbazole moiety linked to a propenenitrile group. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(9H-carbazol-3-yl)prop-2-enenitrile typically involves the reaction of 9H-carbazole with an appropriate propenenitrile precursor under specific conditions. One common method is the Knoevenagel condensation, where 9H-carbazole reacts with malononitrile in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Knoevenagel condensation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, would be carefully controlled to ensure consistent production.
化学反应分析
Types of Reactions
(2E)-3-(9H-carbazol-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic carbazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid, while reduction could produce 3-(9H-carbazol-3-yl)propylamine.
科学研究应用
Chemistry
In chemistry, (2E)-3-(9H-carbazol-3-yl)prop-2-enenitrile is studied for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biology and Medicine
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of (2E)-3-(9H-carbazol-3-yl)prop-2-enenitrile would depend on its specific application. In electronic devices, its action is related to its ability to transport electrons or holes. In medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
相似化合物的比较
Similar Compounds
(2E)-3-(9H-carbazol-3-yl)prop-2-enal: Similar structure but with an aldehyde group instead of a nitrile.
(2E)-3-(9H-carbazol-3-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
9H-carbazole-3-carbaldehyde: A simpler derivative with an aldehyde group directly attached to the carbazole ring.
Uniqueness
(2E)-3-(9H-carbazol-3-yl)prop-2-enenitrile is unique due to the presence of the nitrile group, which can influence its electronic properties and reactivity compared to similar compounds with different functional groups.
属性
分子式 |
C15H10N2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
(E)-3-(9H-carbazol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C15H10N2/c16-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)17-15/h1-8,10,17H/b4-3+ |
InChI 键 |
HDAVJPSXEPLOMF-ONEGZZNKSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)/C=C/C#N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11747784.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11747790.png)
![[(1-propyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11747792.png)
![N,N-dimethyl-4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]aniline](/img/structure/B11747797.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11747804.png)


![1-methyl-3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11747817.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11747825.png)


![4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11747841.png)

